molecular formula C17H21N B12561331 2-(2-Hexylphenyl)pyridine CAS No. 159659-51-5

2-(2-Hexylphenyl)pyridine

Cat. No.: B12561331
CAS No.: 159659-51-5
M. Wt: 239.35 g/mol
InChI Key: BHENMTYLCQIWCW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hexylphenyl)pyridine typically involves the coupling of a hexyl-substituted phenyl compound with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The choice of catalysts, solvents, and reaction conditions is optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hexylphenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed:

Scientific Research Applications

2-(2-Hexylphenyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hexylphenyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. For example, it may act as an inhibitor of certain kinases or as a ligand for metal ions in catalytic processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-(2-Pyridyl)phenyl compounds: These compounds share a similar structure but with different substituents on the phenyl ring.

    Hexyl-substituted pyridines: Compounds with hexyl groups attached to different positions on the pyridine ring.

Uniqueness: Its structure allows for specific interactions in catalytic and biological systems, making it a valuable compound in various research fields .

Properties

CAS No.

159659-51-5

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

2-(2-hexylphenyl)pyridine

InChI

InChI=1S/C17H21N/c1-2-3-4-5-10-15-11-6-7-12-16(15)17-13-8-9-14-18-17/h6-9,11-14H,2-5,10H2,1H3

InChI Key

BHENMTYLCQIWCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=CC=C1C2=CC=CC=N2

Origin of Product

United States

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